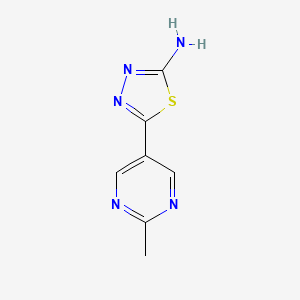
2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-5-pyrimidinecarboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-(2-methyl-4-pyrimidinyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-methyl-6-pyrimidinyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-oxadiazole
Uniqueness
2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the thiadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Actividad Biológica
2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, while also presenting relevant data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C8H8N4S
- Molecular Weight : 180.24 g/mol
1. Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. The compound has shown significant activity against various bacterial strains and fungi.
- Antibacterial Activity : In vitro studies indicate that derivatives of this compound exhibit potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below those of standard antibiotics.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32.6 | S. aureus |
| Compound B | 47.5 | E. coli |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays.
- Cell Viability Studies : Research indicates that this compound can significantly reduce the viability of cancer cell lines such as LoVo and MCF-7 when tested at concentrations ranging from 50 to 200 μM.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound C | LoVo | 150 |
| Compound D | MCF-7 | 100 |
3. Antiviral Activity
The antiviral properties of thiadiazole derivatives have also been investigated, particularly concerning their ability to inhibit viral replication.
- HIV-1 Inhibition : Studies show that certain derivatives can inhibit HIV-1 replication in cell cultures, although their efficacy may be lower than that of established antiviral drugs like zidovudine.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various thiadiazole derivatives, researchers synthesized a series of compounds based on the this compound framework. The results demonstrated that several derivatives exhibited enhanced antimicrobial activity compared to standard treatments.
Case Study 2: Anticancer Properties
A recent investigation into the anticancer properties of this compound revealed that it significantly inhibited cell proliferation in human cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction, confirming the compound's potential as an anticancer agent.
Propiedades
Fórmula molecular |
C7H7N5S |
|---|---|
Peso molecular |
193.23 g/mol |
Nombre IUPAC |
5-(2-methylpyrimidin-5-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H7N5S/c1-4-9-2-5(3-10-4)6-11-12-7(8)13-6/h2-3H,1H3,(H2,8,12) |
Clave InChI |
KRZBIXWGWFDAGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=N1)C2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















